molecular formula C8H10BrCl2NO B2964635 (2S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethanol;hydrochloride CAS No. 2378489-93-9

(2S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethanol;hydrochloride

Cat. No. B2964635
CAS RN: 2378489-93-9
M. Wt: 286.98
InChI Key: NYFOXLPIARLPFE-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethanol; hydrochloride, also known as AY-9944, is a chemical compound that has been extensively studied for its potential applications in scientific research. AY-9944 is a selective inhibitor of the enzyme, Δ7-sterol reductase, which is involved in the synthesis of cholesterol and other sterols.

Scientific Research Applications

Synthesis and Metabolic Pathways

  • In Vivo Metabolism Studies : A study on the in vivo metabolism of a psychoactive phenethylamine highlights the identification of various metabolites, suggesting the involvement of multiple metabolic pathways, including deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002).

  • Enantioselective Synthesis : Research into the resolution of specific bromo- and chloro-substituted ethanol compounds via lipase-catalyzed reactions points to methods for achieving high enantioselectivity, essential for synthesizing adrenergic agents (Conde et al., 1998).

  • Efficient Synthesis for Pharmaceutical Intermediates : A study demonstrates the efficient microbial cell-catalyzed synthesis of a chlorophenyl ethanol compound, highlighting its significance as a pharmaceutical intermediate (Ni et al., 2012).

Biotransformation and Chemical Analysis

  • Biotransformation for Chiral Synthesis : An investigation into the biotransformation capabilities of a newly isolated Acinetobacter sp. strain reveals its potential for highly enantioselective synthesis of chiral intermediates used in antifungal agents, emphasizing the role of biocatalysis in producing pharmaceutical intermediates (Miao et al., 2019).

  • Chemical Stability and Hydrolysis : Research on the hydrolysis rate constants for chlorinated organic compounds, including methanes, ethanes, ethenes, and propanes, offers insights into their environmental behavior and reactivity, which is crucial for understanding the stability and degradation of chemical intermediates in pharmaceutical synthesis (Jeffers et al., 1989).

properties

IUPAC Name

(2S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFOXLPIARLPFE-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Br)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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